
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions starting from basic heterocyclic precursors. For example, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a similar furan and pyridine backbone involves initial preparation of an intermediary compound followed by alkylation with corresponding halo compounds (El-Essawy & Rady, 2011). These methods could be adapted for the synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques such as NMR, IR, and MS data. For instance, acid-catalyzed transformations of related structures have been explored, providing insight into potential ring opening and recyclization pathways that could impact the structure of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide (Stroganova, Vasilin, & Krapivin, 2016).
Chemical Reactions and Properties
Chemical reactions involving furan and pyridine rings can lead to the formation of various heterocyclic systems. For example, transformations of 3-amino-N-[2-(5-methyl-2-furyl)ethyl]thieno[2,3-b]pyridine-2-carboxamides in acidic media have been shown to result in furan ring opening and the formation of new fused heterocyclic systems (Stroganova et al., 2016). These reactions highlight the chemical versatility and reactivity of furan and pyridine-containing compounds.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- Acid-catalyzed transformations of related compounds have been investigated, leading to the formation of new fused heterocyclic systems such as pyrrolo[1,2-a][1,4]diazocine derivatives. These derivatives were characterized by their NMR, IR, and MS data, indicating potential applications in developing novel heterocyclic compounds with varied biological activities (Stroganova et al., 2016).
Antiprotozoal Agents
- Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the compound , have been synthesized and evaluated as antiprotozoal agents. These compounds showed strong DNA affinities and significant in vitro and in vivo activities against protozoal infections, suggesting potential applications in the development of new antiprotozoal drugs (Ismail et al., 2004).
DNA-Binding Affinity
- Analogues of the compound, such as 2,5-bis(4-guanylphenyl)furan (furamidine), have been studied for their DNA-binding affinity. Furamidine, in particular, was found to have a higher binding affinity to DNA than related compounds, suggesting its potential utility in studying DNA interactions and developing DNA-targeted therapies (Laughton et al., 1995).
Neuroinflammation Imaging
- Compounds like [11C]CPPC, which contains structural elements similar to N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide, have been developed for PET imaging of microglia by targeting CSF1R, a microglia-specific marker. This suggests potential applications in noninvasively imaging neuroinflammation and studying the microglial component of various neuropsychiatric disorders (Horti et al., 2019).
Anticancer and Antimicrobial Activities
- Derivatives based on structurally related scaffolds have been synthesized and evaluated for their anticancer and antimicrobial activities. The structural versatility and biological activity of these compounds highlight the potential of N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide and its derivatives in therapeutic applications (Riyadh, 2011).
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-9-18-10)15(19)17-8-11-4-2-6-16-13(11)12-5-3-7-20-12/h2-7,9H,8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDVBGOHBMUSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)pyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

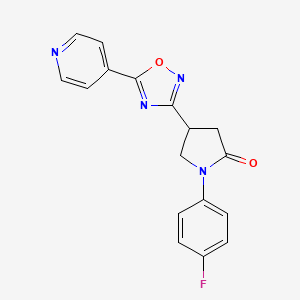
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
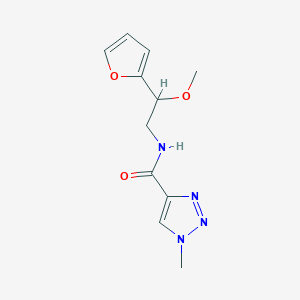

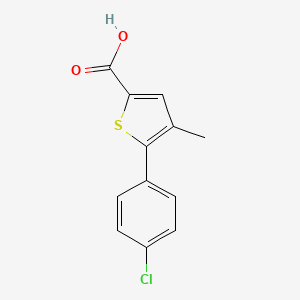
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
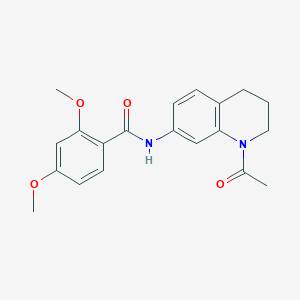
![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B2495068.png)
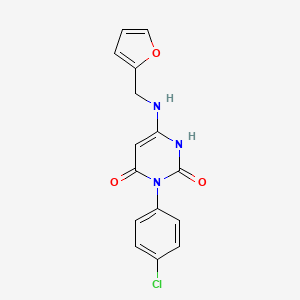
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)